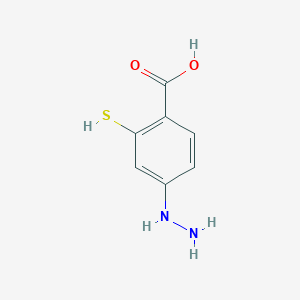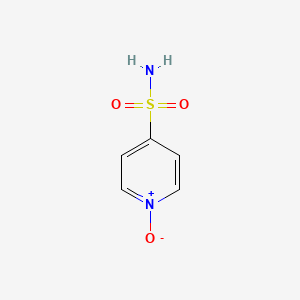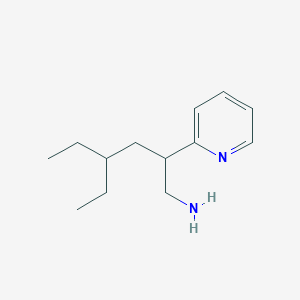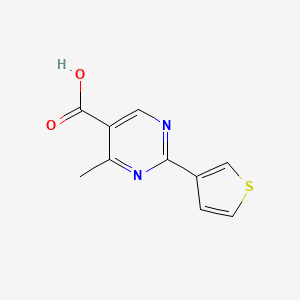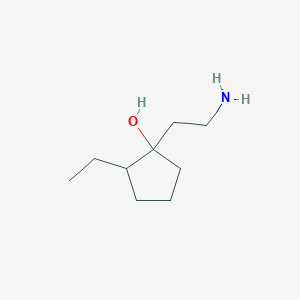
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine is an organic compound with the molecular formula C13H19N. It belongs to the class of indane derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes a dihydroindenamine core with four methyl groups attached at specific positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and methylamine.
Formation of Intermediate: Indanone undergoes a series of reactions, including alkylation and reduction, to form an intermediate compound.
Amination: The intermediate is then subjected to amination using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Catalysts and Solvents: Specific catalysts and solvents are employed to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated amines.
Substitution Products: Various substituted derivatives with different functional groups.
科学的研究の応用
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1,1,4,7-Tetramethylindan: Shares a similar core structure but lacks the amine group.
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine: Similar structure with fewer methyl groups.
Uniqueness
1,1,3,7-Tetramethyl-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
1,1,3,7-tetramethyl-2,3-dihydroinden-4-amine |
InChI |
InChI=1S/C13H19N/c1-8-5-6-10(14)11-9(2)7-13(3,4)12(8)11/h5-6,9H,7,14H2,1-4H3 |
InChIキー |
QMRHNIUYBHBJBR-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C2=C(C=CC(=C12)N)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


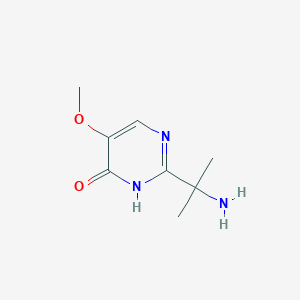

![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
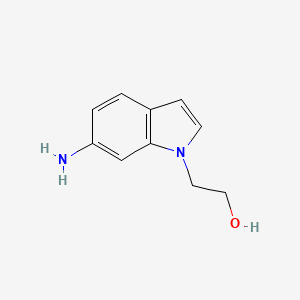
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)
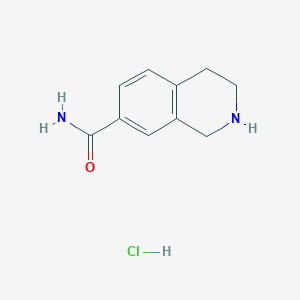
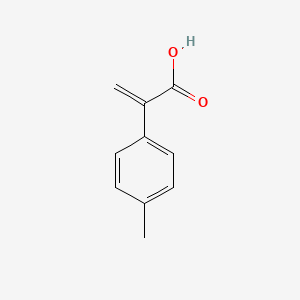
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)

